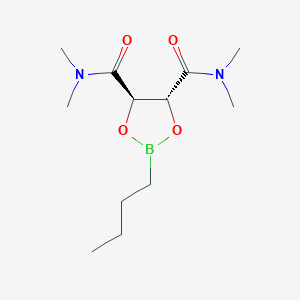

Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester

Übersicht

Beschreibung

Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester is a boronic acid derivative with the empirical formula C12H23BN2O4 and a molecular weight of 270.13 g/mol . This compound is known for its application as a cyclopropanation ligand in organic synthesis, particularly in the total synthesis of natural products such as (+)-Frondosin and coibacins A and B .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester typically involves the reaction of butylboronic acid with N,N,N’,N’-tetramethyl-L-tartaric acid diamide under controlled conditions. The reaction is carried out in an organic solvent such as chloroform, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester undergoes various types of chemical reactions, including:

Cyclopropanation: It acts as a ligand in cyclopropanation reactions, facilitating the formation of cyclopropane rings.

Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Organometallic Reagents: Such as Grignard reagents and organolithium compounds.

Oxidizing Agents: For oxidation reactions, common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid may be used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclopropanation reactions yield cyclopropane derivatives, while substitution reactions can yield a variety of substituted boronic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester serves as a chiral ligand in various asymmetric reactions. It has been employed in:

- Zinc-Catalyzed Cyclopropanation : This compound facilitates the synthesis of enantioenriched spiropentanes from hydroxymethylallenes, showcasing its utility in producing complex cyclic structures with high stereochemical fidelity .

- Asymmetric Dihydroxylation and Cyclopropanation : It is used in Sharpless asymmetric reactions to create glycolipid derivatives such as plakosides A and B, demonstrating its effectiveness in synthesizing biologically relevant compounds .

Suzuki-Miyaura Coupling

The compound acts as a boron reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. Its properties allow for the formation of various aryl and alkenyl compounds, contributing to the development of pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Case Study 1: Synthesis of Enantioenriched Compounds

In a study published by Sigma-Aldrich, researchers demonstrated the use of this compound in synthesizing enantioenriched spiropentanes via zinc-catalyzed cyclopropanation. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's role as a chiral ligand that enhances stereochemical outcomes .

Case Study 2: Development of NNMT Inhibitors

Another significant application involves the design of inhibitors for nicotinamide N-methyltransferase (NNMT), a target for treating metabolic disorders. The compound was utilized to create potent alkynyl bisubstrate inhibitors through rational design, leading to compounds with subnanomolar affinity for NNMT. This highlights the compound's versatility beyond traditional organic synthesis applications into medicinal chemistry .

Wirkmechanismus

The mechanism of action of butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester involves its role as a ligand in catalytic reactions. It coordinates with metal catalysts to facilitate the formation of cyclopropane rings and other complex structures. The molecular targets and pathways involved include the activation of metal centers and the stabilization of reaction intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butylboronic Acid: A simpler boronic acid derivative used in organic synthesis.

N,N,N’,N’-Tetramethyl-L-tartaric Acid Diamide: A related compound used as a ligand in various catalytic reactions.

Uniqueness

Butylboronic acid N,N,N’,N’-tetramethyl-L-tartaric acid diamide ester is unique due to its specific combination of functional groups, which allows it to act as an effective ligand in cyclopropanation reactions. This makes it particularly valuable in the synthesis of complex natural products and pharmacologically active molecules .

Biologische Aktivität

Butylboronic acid N,N,N',N'-tetramethyl-L-tartaric acid diamide ester (CAS: 161344-85-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological applications, supported by relevant studies and data.

- Molecular Formula : C12H23BN2O4

- Molecular Weight : 270.13 g/mol

- Purity : ≥ 97% (HPLC)

- Boiling Point : 178-179ºC

- Flash Point : 230ºF

Butylboronic acid derivatives are known to interact with biological systems primarily through their ability to form reversible covalent bonds with diols, which is a critical feature in many biochemical processes. The boron atom's unique electronic properties allow these compounds to engage in various interactions, particularly with proteins and nucleic acids.

- Proteasome Inhibition : Research has indicated that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. Proteasome inhibitors disrupt protein degradation pathways, leading to the accumulation of pro-apoptotic factors within cells, thus promoting apoptosis in cancer cells .

- Cell Signaling Modulation : The interaction of boronic acids with cellular components can modulate signaling pathways. For instance, studies have demonstrated that boron compounds can influence the activity of kinases and phosphatases, thereby altering cell growth and survival signals .

Biological Activity

The biological activity of this compound has been explored in various contexts:

- Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The IC50 values suggest potent activity against multiple myeloma (MM) cells, with values reported in the nanomolar range . For example, a related study indicated that compounds with similar structures had IC50 values as low as 8 nM against MM cell lines .

- Plant Biology : Boronic acids have been shown to disrupt cellular structures in plants by interfering with borate-dependent cross-links essential for maintaining cell integrity. This effect has been utilized to study boron function in plant systems .

Case Studies

- Cytotoxicity Assays :

- Proteasome Activity Inhibition :

Data Table

Eigenschaften

IUPAC Name |

(4R,5R)-2-butyl-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BN2O4/c1-6-7-8-13-18-9(11(16)14(2)3)10(19-13)12(17)15(4)5/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQWQRBBIZKYTE-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161344-85-0 | |

| Record name | (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.